6-Heptynoyl chloride
CAS No.:
Cat. No.: VC20267754
Molecular Formula: C7H9ClO
Molecular Weight: 144.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9ClO |
|---|---|
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | hept-6-ynoyl chloride |
| Standard InChI | InChI=1S/C7H9ClO/c1-2-3-4-5-6-7(8)9/h1H,3-6H2 |
| Standard InChI Key | IGJGYTOFEMWVMW-UHFFFAOYSA-N |
| Canonical SMILES | C#CCCCCC(=O)Cl |
Introduction
Overview
6-Heptynoyl chloride, also referred to as hept-6-ynoyl chloride, is a specialized acyl chloride derivative characterized by a seven-carbon chain with a terminal alkyne group at the sixth position. This compound serves as a critical reagent in organic synthesis, particularly in the preparation of fluorescent dyes and bioactive molecules. Its unique structure, combining a reactive acyl chloride moiety with a terminal alkyne, enables selective conjugation and functionalization in advanced chemical applications .
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name for 6-heptynoyl chloride is hept-6-ynoyl chloride, with the molecular formula C₇H₉ClO. Its structure consists of a linear carbon chain featuring a terminal triple bond (alkyne) at the sixth position and an acyl chloride group (-COCl) at the first carbon (Figure 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉ClO |
| Molecular Weight | 148.63 g/mol (theoretical) |
| IUPAC Name | Hept-6-ynoyl chloride |
| CAS Registry Number | Not formally assigned |
Spectroscopic Data
While direct spectroscopic data for 6-heptynoyl chloride is limited, analogous compounds such as heptanoyl chloride (CAS 2528-61-2) exhibit characteristic IR absorptions for C=O (1770–1810 cm⁻¹) and C-Cl (550–600 cm⁻¹) . Nuclear magnetic resonance (NMR) for the alkyne proton is expected near δ 1.9–2.1 ppm (¹H) and δ 70–85 ppm (¹³C for sp-hybridized carbons) .
Synthesis and Reaction Mechanisms
Preparation from Hept-6-ynoic Acid
The most documented synthesis involves the treatment of hept-6-ynoic acid with oxalyl chloride (COCl)₂ in the presence of a catalytic amount of dimethylformamide (DMF) . This method achieves yields exceeding 80% under anhydrous conditions.
Reaction Scheme:
Table 2: Optimal Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene or dichloroethane |
| Temperature | 0–25°C |
| Reaction Time | 2–3 hours |
| Yield | 80–85% |
Alternative Methods
Thionyl chloride (SOCl₂) has also been employed for analogous acyl chloride syntheses, though its use with alkynoic acids may require stringent moisture control .
Applications in Organic and Medicinal Chemistry
Fluorescent Dye Synthesis
6-Heptynoyl chloride is a key intermediate in the preparation of BODIPY fluorophores. Its alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for labeling biomolecules. For example, it has been used to synthesize BODIPY-alkyne dyes for proteasome activity profiling .
Proteasome Inhibitor Development
The compound’s reactivity facilitates the synthesis of epoxyketone-based inhibitors targeting the 20S proteasome. These inhibitors are critical tools for studying protein degradation pathways in cancer and neurodegenerative diseases .
Table 3: Representative Applications
| Application | Role of 6-Heptynoyl Chloride |
|---|---|
| Fluorescent probes | Alkyne handle for bioconjugation |
| Proteasome inhibitors | Acylating agent for epoxyketone synthesis |
| Polymer chemistry | Monomer for functionalized polyesters |
| Parameter | Value |
|---|---|
| Flash Point | 58°C (closed cup) |
| Storage | Inert atmosphere, <15°C |
| PPE | Gloves, goggles, fume hood |
Disposal Recommendations
Neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Spills require absorption in inert materials (e.g., sand) .
Future Directions and Research Opportunities
The compound’s dual functionality (acyl chloride + alkyne) positions it as a versatile building block for:
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